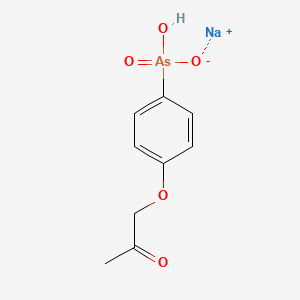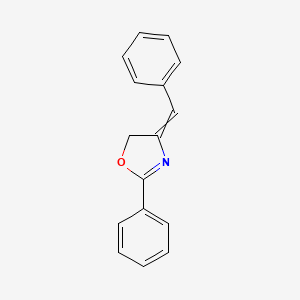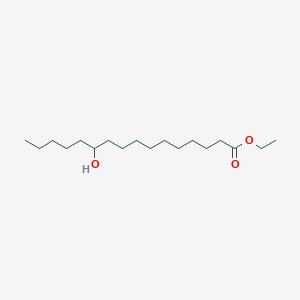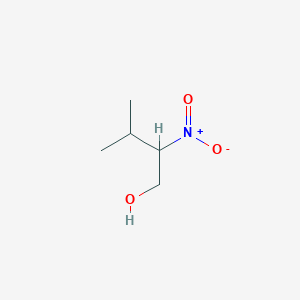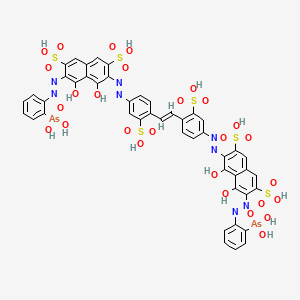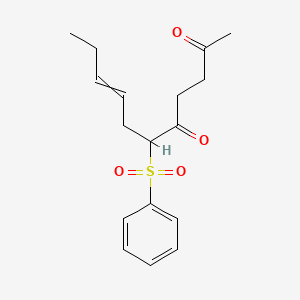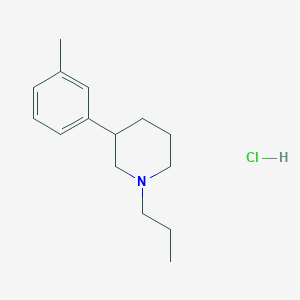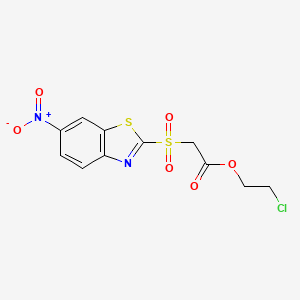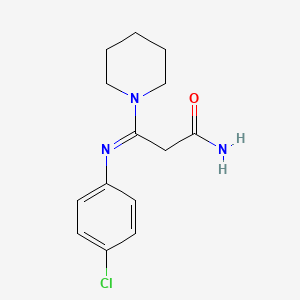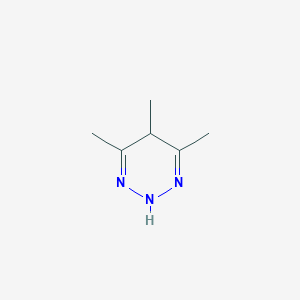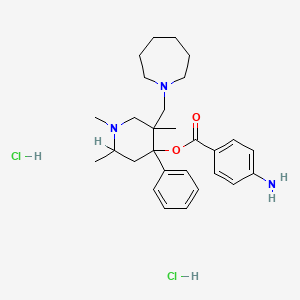
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, p-aminobenzoate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, p-aminobenzoate, dihydrochloride is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperidinol and azepinylmethyl groups, followed by their combination with the phenyl and trimethyl groups. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process might include purification steps such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
In biology, it might be studied for its potential effects on cellular processes or as a tool in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a drug or a precursor to a drug.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mechanism of Action
The mechanism of action would depend on the compound’s specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and affecting biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidinol derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical properties or biological activities.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
73816-92-9 |
|---|---|
Molecular Formula |
C28H41Cl2N3O2 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[5-(azepan-1-ylmethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] 4-aminobenzoate;dihydrochloride |
InChI |
InChI=1S/C28H39N3O2.2ClH/c1-22-19-28(24-11-7-6-8-12-24,33-26(32)23-13-15-25(29)16-14-23)27(2,20-30(22)3)21-31-17-9-4-5-10-18-31;;/h6-8,11-16,22H,4-5,9-10,17-21,29H2,1-3H3;2*1H |
InChI Key |
XVZZASNHOPZOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)(C)CN2CCCCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
